N-(2-Benzothiazolyl)-acetoacetamide

Description

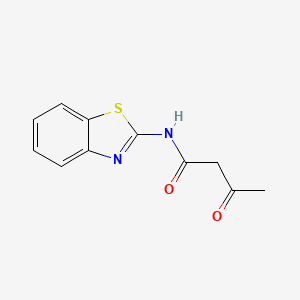

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVAVIMTIIEASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196984 | |

| Record name | Acetoacetamide, N-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4692-94-8 | |

| Record name | N-2-Benzothiazolyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4692-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetoacetamido)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004692948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOACETAMIDE, N-(2-BENZOTHIAZOLYL)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoacetamide, N-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-BENZOTHIAZOLYL)-ACETOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ACETOACETAMIDO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LYP4R9QY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties of N-(2-Benzothiazolyl)-acetoacetamide

An In-Depth Technical Guide to the Chemical Properties of N-(2-Benzothiazolyl)-acetoacetamide

Introduction

This compound is a multifaceted organic compound that stands at the intersection of heterocyclic chemistry and functionalized amide synthesis. As a derivative of the privileged benzothiazole scaffold, it has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of this compound. It delves into its synthesis, structural features, spectroscopic signature, and inherent reactivity, offering a foundation for its application in advanced scientific research.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name N-(1,3-benzothiazol-2-yl)-3-oxobutanamide, possesses a molecular structure characterized by a central acetoacetamide group linked to a benzothiazole ring via an amide bond.[7] This unique arrangement of functional groups dictates its chemical behavior and potential for further molecular elaboration.

Caption: Molecular Structure of this compound.

The fundamental physicochemical properties are summarized in the table below, based on computed data from established chemical databases.

| Property | Value | Source |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | PubChem[7] |

| CAS Number | 4692-94-8 | PubChem[7] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | PubChem[7][8] |

| Molecular Weight | 234.28 g/mol | PubChem[7][8] |

| Appearance | Solid (predicted) | - |

| XLogP3-AA | 2.3 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

| Rotatable Bond Count | 3 | PubChem[7] |

| Topological Polar Surface Area | 87.3 Ų | PubChem[7] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the acylation of 2-aminobenzothiazole. This reaction exploits the nucleophilic character of the primary amine on the benzothiazole ring.

Synthetic Workflow

A common and efficient method involves the reaction of 2-aminobenzothiazole with an acetoacetylating agent, such as diketene or ethyl acetoacetate. The use of diketene offers a direct and high-yield pathway, while ethyl acetoacetate provides a classic and reliable alternative, often requiring elevated temperatures to drive the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ethyl Acetoacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

-

Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactivity

The chemical reactivity of this compound is governed by its constituent functional groups:

-

Acetoacetamide Moiety: The active methylene group (-CH₂-) is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation by a base. This allows for a variety of C-C bond-forming reactions, such as alkylations and condensations.

-

Amide Bond: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

-

Benzothiazole Ring: The benzothiazole ring system can undergo electrophilic substitution reactions, although the conditions required are often harsher than for simple benzene derivatives. The nitrogen and sulfur atoms also provide sites for coordination with metal ions.

Keto-Enol Tautomerism

A significant chemical characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[9][10] Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the interconversion involves the migration of a proton and the shifting of a double bond.

The equilibrium between the keto (A) and enol (B) forms is influenced by factors such as solvent polarity, temperature, and pH.[10] In non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[10]

Caption: Keto-enol tautomerism in this compound.

The presence of both tautomers is crucial as it can influence the compound's reactivity and its interactions in biological systems. Spectroscopic techniques, particularly NMR, are instrumental in studying this equilibrium.

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic methods. The predicted spectral data provides a benchmark for the characterization and purity assessment of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring, the amide proton, the methylene and methyl protons of the acetoacetamide chain, and potentially, signals for the enol form.

| Predicted ¹H NMR Data (in DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | Amide N-H |

| 7.9 - 7.3 | Multiplet | 4H | Aromatic C-H |

| 3.8 | Singlet | 2H | -CO-CH₂-CO- |

| 2.3 | Singlet | 3H | Acetyl -CH₃ |

Note: The presence of the enol tautomer would give rise to additional signals, including a vinyl proton (~5.5 ppm) and a hydroxyl proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | Acetyl C=O |

| ~168 | Amide C=O |

| ~158 | C2 (Benzothiazole, C=N) |

| ~148, ~132 | Quaternary C (Benzothiazole) |

| ~126, ~124, ~122, ~121 | Aromatic C-H |

| ~50 | -CO-CH₂-CO- |

| ~30 | Acetyl -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups present in the molecule.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amide) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~1720 | C=O stretching (keto) |

| ~1680 | C=O stretching (amide I) |

| ~1600 | C=N stretching (benzothiazole) |

| ~1540 | N-H bending (amide II) |

Potential Applications in Drug Development

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][4][11] Derivatives of 2-aminobenzothiazole have been investigated for a wide array of therapeutic applications.[5] While specific biological data for this compound is not extensively reported in readily available literature, its structural motifs suggest significant potential.

-

Anticancer Activity: Many 2-substituted benzothiazoles have shown promise as anticancer agents.[6][11][12] The acetoacetamide moiety can be a target for modification to enhance activity and selectivity.

-

Antimicrobial and Antifungal Agents: The benzothiazole nucleus is present in numerous compounds with potent antimicrobial and antifungal properties.[4]

-

Enzyme Inhibition: The structure is suitable for acting as a scaffold for the design of enzyme inhibitors, such as urease inhibitors, which has been demonstrated for similar N-acetylbenzothiazole derivatives.[4][13]

-

Chemical Probe and Intermediate: Its reactive methylene group makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.[14]

The exploration of this compound and its derivatives continues to be an active area of research, driven by the versatile chemistry of the benzothiazole core and the potential for discovering novel therapeutic agents.

References

-

ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

-

NIST. (n.d.). Acetoacetamide, n-(2-benzothiazolyl)-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. Available at: [Link]

-

PubMed. (n.d.). Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Acetoacetamido)benzothiazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Methyl-6-benzothiazolyl)acetamide. PubChem. Available at: [Link]

-

Global Substance Registration System. (n.d.). 2-(ACETOACETAMIDO)BENZOTHIAZOLE. Available at: [Link]

-

MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]

-

SpringerLink. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]

-

CORE. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

-

Springer. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

-

ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Available at: [Link]

-

ResearchGate. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. Available at: [Link]

-

PubMed. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Available at: [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

-

SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]

-

RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Available at: [Link]

-

MDPI. (n.d.). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available at: [Link]

-

ResearchGate. (2024). (PDF) Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

-

Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N'-(benzo[d]thiazol-2-yl)acetohydrazide. PubChem. Available at: [Link]

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. 2-(Acetoacetamido)benzothiazole | C11H10N2O2S | CID 20820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

Spectroscopic analysis of N-(2-Benzothiazolyl)-acetoacetamide (IR, NMR, Mass Spec)

Introduction

N-(2-Benzothiazolyl)-acetoacetamide is a molecule of significant interest, incorporating the biologically relevant benzothiazole scaffold with a reactive acetoacetamide moiety. The benzothiazole ring is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities.[1][2] The acetoacetamide portion provides a versatile handle for further chemical modification and introduces the potential for complex structural dynamics, namely keto-enol tautomerism.[3]

For researchers and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and interpretation, grounded in the principles of chemical structure and reactivity.

Molecular Structure and Keto-Enol Tautomerism

A critical feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3][4] In this case, the equilibrium lies between the ketone-containing "keto" form and the alcohol-and-alkene-containing "enol" form. The relative stability and population of these forms are influenced by factors such as solvent and temperature, and their presence is directly observable in the spectroscopic data.[3][5]

Caption: Keto-Enol equilibrium in this compound.

Infrared (IR) Spectroscopy Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, allowing for the identification of specific functional groups.[6]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[7]

Spectral Interpretation The IR spectrum of this compound is a composite of signals from both the keto and enol tautomers. The presence of distinct carbonyl and hydroxyl absorptions provides direct evidence of this equilibrium.

-

N-H Stretch: A sharp to moderately broad peak is expected in the 3400-3100 cm⁻¹ region, characteristic of the secondary amide N-H bond.[8]

-

O-H Stretch (Enol Form): A broad absorption band in the 3500-3200 cm⁻¹ range would indicate the presence of the enolic hydroxyl group, often overlapping with the N-H stretch.[9]

-

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹ (3000-2850 cm⁻¹).[10][11]

-

Carbonyl (C=O) Stretches: This region is highly diagnostic.

-

Amide I Band: A strong, sharp absorption between 1680-1640 cm⁻¹ is characteristic of the amide carbonyl stretch.[12][13] Resonance with the nitrogen lone pair lowers its frequency compared to a standard ketone.[14]

-

Ketone C=O (Keto Form): Another strong absorption is expected around 1725-1705 cm⁻¹ for the ketone carbonyl group.[9] The presence of two distinct C=O bands is strong evidence for the keto form.

-

-

C=C and C=N Stretches: Absorptions in the 1630-1475 cm⁻¹ range are attributed to C=C stretching from the aromatic benzothiazole ring and the C=C double bond of the enol form. The C=N stretch of the thiazole ring also falls within this region.[9][15]

-

Amide II Band (N-H Bend): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1570-1515 cm⁻¹ for secondary amides.[8][12]

Table 1: Summary of Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Tautomer |

| 3500–3200 (broad) | O-H Stretch | Enol Form |

| 3400–3100 | N-H Stretch | Amide (Keto & Enol Forms) |

| 3100–3000 | C-H Stretch | Aromatic (Benzothiazole) |

| 3000–2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1725–1705 (strong) | C=O Stretch | Ketone (Keto Form) |

| 1680–1640 (strong) | C=O Stretch (Amide I) | Amide (Keto & Enol Forms) |

| 1630–1475 | C=C & C=N Stretch | Aromatic, Enol, Benzothiazole Ring |

| 1570–1515 | N-H Bend (Amide II) | Amide (Keto & Enol Forms) |

| 1300–1000 (strong) | C-O Stretch | Enol Form |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The chemical shift (δ), reported in parts per million (ppm), reveals the electronic environment of each nucleus, providing detailed information about molecular structure and connectivity.[16]

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal (δ ≈ 2.50 ppm) can be used as a reference. The amide and hydroxyl protons are also typically well-resolved in this solvent.[16]

-

Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) can be added as an internal standard for precise chemical shift calibration.

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[17]

¹H NMR Spectral Interpretation The ¹H NMR spectrum will show distinct sets of signals for the keto and enol tautomers, allowing for their simultaneous characterization and quantification.

-

Aromatic Protons (Benzothiazole): A complex series of multiplets is expected in the aromatic region, typically between δ 7.30 and 8.80 ppm.[17][18] The exact shifts and coupling patterns depend on the substitution pattern of the benzothiazole ring.

-

Amide Proton (N-H): A broad singlet is anticipated at a downfield chemical shift (δ > 10 ppm in DMSO-d₆), as the proton is deshielded by the adjacent carbonyl group and the benzothiazole ring.

-

Keto Tautomer Signals:

-

Methylene Protons (-CH₂-): A sharp singlet around δ 3.6-4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm.

-

-

Enol Tautomer Signals:

-

Enolic Proton (-OH): A very broad singlet, often far downfield (δ > 12 ppm), due to hydrogen bonding.

-

Vinyl Proton (=CH-): A singlet around δ 5.0-5.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet, slightly upfield from its keto counterpart, around δ 1.9-2.1 ppm.

-

The relative ratio of the keto and enol forms can be calculated by comparing the integration of non-overlapping signals, such as the keto methylene singlet and the enol vinyl singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |

| 7.30 - 8.80 | Multiplets | 4H | Aromatic Protons (Benzothiazole) |

| > 12 | Broad s | (1-x)H | Enolic -OH (Enol) |

| > 10 | Broad s | 1H | Amide N-H (Keto & Enol) |

| 5.0 - 5.5 | s | (1-x)H | Vinyl =CH- (Enol) |

| 3.6 - 4.0 | s | (x)2H | Methylene -CH₂- (Keto) |

| 2.2 - 2.4 | s | (x)3H | Methyl -CH₃ (Keto) |

| 1.9 - 2.1 | s | (1-x)3H | Methyl -CH₃ (Enol) |

| (x = mole fraction of keto tautomer) |

¹³C NMR Spectral Interpretation The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, further confirming the presence of both tautomers.[19]

-

Carbonyl Carbons (C=O): This region is highly informative. The keto form will show two distinct signals: one for the ketone carbonyl (δ ≈ 200-205 ppm) and one for the amide carbonyl (δ ≈ 165-170 ppm).[17][20] The enol form will have its amide carbonyl in a similar region.

-

Benzothiazole Carbons: Multiple signals are expected in the δ 110-160 ppm range.

-

Enol Carbons: The enol form will exhibit signals for the sp² carbons of the double bond (C=C-OH), typically in the δ 90-160 ppm range.

-

Aliphatic Carbons: The keto form will show signals for the methylene carbon (-CH₂-) around δ 45-55 ppm and the methyl carbon (-CH₃) around δ 25-30 ppm.[21] The enol methyl carbon will appear at a slightly different shift.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment (Tautomer) |

| 200 - 205 | Ketone Carbonyl (C=O) (Keto) |

| 165 - 170 | Amide Carbonyl (C=O) (Keto & Enol) |

| 110 - 160 | Aromatic & Thiazole Carbons (Benzothiazole) |

| 90 - 160 | Vinyl Carbons (C=C) (Enol) |

| 45 - 55 | Methylene Carbon (-CH₂-) (Keto) |

| 20 - 30 | Methyl Carbons (-CH₃) (Keto & Enol) |

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons in Electron Ionization, EI), causing it to ionize and often break apart into characteristic fragment ions. By separating these ions based on their mass-to-charge ratio (m/z), the technique provides the molecular weight of the compound and structural clues from the fragmentation pattern.[22]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, stable cations and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated by a mass analyzer, and their m/z ratios are detected.

Spectral Interpretation The mass spectrum will reveal the molecular weight and key structural components of this compound.

-

Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule's mass will be observed. For C₁₁H₁₀N₂O₂S, the expected m/z is 234. This peak should be reasonably abundant for this aromatic heterocyclic system.[23]

-

Key Fragmentation Pathways: The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable fragments.

-

Alpha-Cleavage: The most common initial fragmentation is the cleavage of the bond between the two carbonyl groups, leading to the loss of an acetyl radical (•COCH₃, 43 u) or a ketene molecule (CH₂=C=O, 42 u).

-

Amide Bond Cleavage: Scission of the C-N amide bond can lead to the formation of the benzothiazol-2-yl isocyanate ion or the 2-aminobenzothiazole cation.

-

Benzothiazole Ring Fragmentation: Further fragmentation can involve the breakdown of the stable benzothiazole ring itself.

-

Caption: Plausible EI-MS fragmentation pathways for the title compound.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment Structure/Loss |

| 234 | Molecular Ion [C₁₁H₁₀N₂O₂S]⁺• |

| 192 | [M - CH₂=C=O]⁺• (Loss of ketene) |

| 191 | [M - •COCH₃]⁺ (Loss of acetyl radical) |

| 150 | [2-Aminobenzothiazole]⁺• |

| 134 | [Benzothiazole core, C₇H₄NS]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural elucidation. IR spectroscopy confirms the presence of key functional groups and provides direct evidence of the keto-enol tautomeric equilibrium. NMR spectroscopy offers a detailed map of the proton and carbon skeletons for both tautomers, allowing for their unambiguous assignment and quantification. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. This multi-faceted approach, integrating data from IR, NMR, and MS, is indispensable for ensuring the identity, purity, and structural integrity of such compounds in a research and drug development setting.

References

-

Üretir, C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]

-

Sareen, V., et al. (2013). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Üretir, C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Available at: [Link]

-

Popiolek, R., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

-

Kalyan, S., et al. (2017). A comparative study of para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace, The University of Queensland. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Taylor & Francis Online. Available at: [Link]

-

Reuter, F., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics. Available at: [Link]

-

Kone, S., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available at: [Link]

-

University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. Available at: [Link]

-

Reuter, F., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. ResearchGate. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. Available at: [Link]

-

Üretir, C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. CORE. Available at: [Link]

-

University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

-

Patel, K. C., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2020). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and characterization of some novel benzothiazole derivatives. Available at: [Link]

-

Chemistry Learner. (n.d.). Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Available at: [Link]

-

SpectraBase. (n.d.). N-(2-benzothiazolyl)-2,2,2-trifluoroacetamide - Optional[FTIR] - Spectrum. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Available at: [Link]

-

Deneva, V., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

-

Banaras Hindu University. (n.d.). 13C NMR spectroscopy. Available at: [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (2011). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]

-

MassBank of North America (MoNA). (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

Sources

- 1. chemistryjournal.in [chemistryjournal.in]

- 2. jetir.org [jetir.org]

- 3. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. reddit.com [reddit.com]

- 15. repository.qu.edu.iq [repository.qu.edu.iq]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]

- 19. bhu.ac.in [bhu.ac.in]

- 20. compoundchem.com [compoundchem.com]

- 21. spectrabase.com [spectrabase.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

N-(2-Benzothiazolyl)-acetoacetamide molecular structure and formula

An In-depth Technical Guide to N-(2-Benzothiazolyl)-acetoacetamide: Structure, Synthesis, and Therapeutic Potential

Introduction

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, imparts specific physicochemical properties that allow for diverse molecular interactions with biological targets.[3][4] This has led to the development of benzothiazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[3][4][5]

This technical guide focuses on a specific derivative, This compound (CAS No: 4692-94-8). By incorporating an acetoacetamide side chain, this molecule presents unique opportunities for drug design. The acetoacetamide group is a versatile functional handle and a known β-ketoamide motif that can participate in hydrogen bonding and metal chelation, adding another layer of complexity and potential for biological activity. This document provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, methods for its characterization, and an expert perspective on its potential applications for professionals in drug discovery and development.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is fundamental to its application in research and development. This compound is a well-defined molecule with a distinct arrangement of its constituent atoms.

The core of the molecule is the benzothiazole ring system, to which an acetoacetamide group is attached via an amide linkage at the 2-position of the thiazole ring. The official IUPAC name for this compound is N-(1,3-benzothiazol-2-yl)-3-oxobutanamide .[6]

Molecular Formula and Weight

The chemical composition and mass of the molecule are summarized as follows:

Structural Diagram

The two-dimensional structure of this compound is visualized below. This diagram illustrates the connectivity of the atoms, highlighting the benzothiazole core, the amide linker, and the terminal acetoacetyl group.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A summary of key computed physicochemical properties is provided below. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 4692-94-8 | [6] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [6][7] |

| Molecular Weight | 234.28 g/mol | [6] |

| InChIKey | KRVAVIMTIIEASB-UHFFFAOYSA-N | [][9] |

| SMILES | CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | [] |

| Topological Polar Surface Area (TPSA) | 87.3 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through the nucleophilic acylation of 2-aminobenzothiazole. This precursor is a common starting material for a wide range of 2-substituted benzothiazole derivatives.[10] The acetoacetylating agent of choice is typically diketene or an acetoacetic ester like ethyl acetoacetate, as they are reactive and commercially available.

Rationale for Synthetic Strategy

The chosen synthetic route is based on the well-established reactivity of the primary amino group on 2-aminobenzothiazole. This amine is nucleophilic and readily attacks electrophilic carbonyl carbons. Using ethyl acetoacetate is often preferred for its stability and ease of handling compared to diketene. The reaction is typically carried out at elevated temperatures to drive the condensation and elimination of ethanol, pushing the equilibrium towards product formation. The absence of a catalyst is often feasible, though a mild base could be used to deprotonate the amine for enhanced nucleophilicity if needed.

Detailed Experimental Protocol

Reaction: 2-Aminobenzothiazole + Ethyl Acetoacetate → this compound + Ethanol

Materials:

-

2-Aminobenzothiazole (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

High-boiling point solvent (e.g., xylene or toluene)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzothiazole (1.0 eq) and the solvent (e.g., xylene).

-

Reagent Addition: While stirring, add ethyl acetoacetate (1.2 eq) to the suspension. The slight excess of the ester ensures the complete consumption of the limiting reagent, 2-aminobenzothiazole.

-

Reflux: Heat the reaction mixture to reflux (approx. 140°C for xylene). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent (xylene) to remove any unreacted starting materials.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

PART 3: Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any synthesized compound. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information. While specific spectra for this exact compound are not widely published, its characteristic features can be predicted based on its functional groups and data from analogous structures like N-(2-benzothiazolyl)-2-chloroacetamide.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzothiazole ring would appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the acetoacetamide chain would likely appear as a singlet around δ 3.5-4.0 ppm. The methyl protons (-CH₃) would be an upfield singlet around δ 2.0-2.5 ppm. A broad singlet corresponding to the amide proton (N-H) would be visible further downfield, typically above δ 9.0 ppm.

-

¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbonyl carbons of the amide and ketone groups are the most deshielded, appearing around δ 160-200 ppm. The carbons of the benzothiazole ring will resonate in the aromatic region (δ 110-155 ppm). The aliphatic methylene and methyl carbons will appear upfield.

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp absorption band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amide. Strong, distinct peaks between 1650-1750 cm⁻¹ would correspond to the C=O stretching vibrations of the amide and ketone groups.

PART 4: Relevance and Applications in Drug Development

The true value of a novel chemical entity lies in its potential for therapeutic application. The benzothiazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates.[1][5] Its derivatives have demonstrated a remarkable breadth of biological activities.[3][4]

The Benzothiazole Core: A Proven Pharmacophore

The benzothiazole nucleus is a versatile building block in drug design. Its planar structure allows it to intercalate with DNA or fit into the active sites of enzymes. The sulfur and nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, facilitating strong binding to biological targets.[3] This has been exploited to create potent inhibitors for various enzymes and receptors involved in diseases like cancer, inflammation, and microbial infections.[1][4][12]

Potential Therapeutic Directions

This compound combines the proven benzothiazole core with a reactive acetoacetamide side chain, opening several avenues for research:

-

Anticancer Agents: Many potent anticancer agents feature a benzothiazole core. The acetoacetamide moiety could be explored for its ability to chelate essential metal ions within cancer cells or to act as a scaffold for further derivatization to enhance cytotoxicity.

-

Anti-inflammatory Drugs: Benzothiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation.[1] The analgesic properties of related acetamides have also been reported.[13] This compound could be screened for similar inhibitory activities.

-

Antimicrobial Compounds: The thiazole ring is a component of many antimicrobial drugs. This compound could be tested against a panel of bacterial and fungal strains to evaluate its potential as a novel anti-infective agent.[14]

Conclusion

This compound is a molecule of significant interest to the drug discovery community. It merges the biologically validated benzothiazole scaffold with a chemically versatile acetoacetamide side chain. The synthetic route to this compound is straightforward and high-yielding, making it accessible for further research. Its structure presents multiple points for interaction with biological targets, suggesting a high potential for discovering novel therapeutic activities. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full pharmacological potential of this promising compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20820, 2-(Acetoacetamido)benzothiazole. Retrieved from [Link]

- Yakan, H., et al. (2021). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596481, N-(2-Methyl-6-benzothiazolyl)acetamide. Retrieved from [Link]

-

LookChem. (n.d.). N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. Retrieved from [Link]

-

Wiley. (n.d.). N-(2-benzothiazolyl)-2-chloroacetamide. SpectraBase. Retrieved from [Link]

- Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 29-43.

- Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc.

-

Global Substance Registration System. (n.d.). 2-(ACETOACETAMIDO)BENZOTHIAZOLE. Retrieved from [Link]

- Research and Reviews: Journal of Chemistry. (2016).

- Bepary, S., et al. (2018). Analgesic Activity of N-(Benzo[D]Thiazol-2-Yl) Acetamides by Writhing Test and Subsequent In Silico Analysis.

-

ResearchGate. (n.d.). Table 1 Various N-Benzothiazolyl-2-Phenyl Acetamide derived compounds.... Retrieved from [Link]

- ResearchGate. (2022). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)

- Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access, 11(2).

- Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scientific Research Publishing.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Tan, Y. S., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

-

Cheméo. (n.d.). Chemical Properties of Hexanal, 3-methyl- (CAS 19269-28-4). Retrieved from [Link]

- Sharma, V., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(15), 5845.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. longdom.org [longdom.org]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. 2-(Acetoacetamido)benzothiazole | C11H10N2O2S | CID 20820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4692-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

Benzothiazole Compounds: A Technical Guide to Therapeutic Applications

Executive Summary

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent structural rigidity, combined with versatile sites for chemical modification, allows for precise interaction with a multitude of biological targets.[2][3] This guide provides an in-depth technical exploration of the therapeutic potential of benzothiazole derivatives, moving beyond a mere catalog of activities to explain the causality behind their mechanisms of action and the experimental frameworks used to validate them. We will dissect the core applications in oncology, infectious diseases, and neurodegenerative disorders, offering field-proven insights for researchers, scientists, and drug development professionals.

The Benzothiazole Scaffold: A Foundation for Pharmacological Diversity

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities.[4][5] Their planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[6] This adaptability is a key reason for their success in targeting various enzymes and receptors.[2] Clinically approved drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), and Flutemetamol, an imaging agent for Alzheimer's disease, underscore the therapeutic and diagnostic value of this scaffold.[2][6]

The synthetic accessibility of the benzothiazole core, often via the condensation of 2-aminothiophenols with various electrophiles, allows for the systematic exploration of structure-activity relationships (SAR).[7][8] Substitutions at the C-2 and C-6 positions have been particularly fruitful in modulating pharmacological activity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of tumor types by targeting various cellular processes involved in cancer growth and proliferation.[9][10] Their mechanisms often involve the inhibition of critical oncogenic pathways, induction of apoptosis, and interference with DNA replication.[11][12]

Core Mechanism: Tyrosine Kinase Inhibition

A primary mechanism for the anticancer effects of many benzothiazole compounds is the inhibition of protein tyrosine kinases (TKs).[12] TKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of TKs is a common driver of cancer. Benzothiazole derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt cancer cell proliferation and induce apoptosis.

Caption: Inhibition of the bacterial pyrimidine synthesis pathway by a benzothiazole derivative.

Antimicrobial Spectrum and Efficacy

Various benzothiazole derivatives have shown potent activity against clinically relevant pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Novel Benzothiazoles | Staphylococcus aureus | 50 - 200 | [13] |

| Novel Benzothiazoles | Bacillus subtilis | 25 - 200 | [13] |

| Novel Benzothiazoles | Escherichia coli | 25 - 100 | [13] |

| Sulfonamide Analogues | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [14] |

| Heteroaryl Benzothiazoles | Fungal Strains | 60 - 470 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent. It is a quantitative test that provides a more precise measure of efficacy than disk diffusion methods.

Objective: To determine the MIC of a benzothiazole compound against a specific bacterial strain.

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzothiazole compound in CAMHB. Start with a high concentration and dilute across the plate, leaving a well for a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Validation: The positive control well should be turbid, and the negative control well should be clear. Standard antibiotics (e.g., Ciprofloxacin) should be run in parallel to validate the assay. [5]

Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. [16]Benzothiazole derivatives are showing promise as neuroprotective agents by targeting multiple pathological pathways, including oxidative stress, excitotoxicity, and protein aggregation. [2][17]

Core Mechanism: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme in the brain that degrades neurotransmitters, particularly dopamine. [16]In neurodegenerative diseases, the activity of MAO-B can be elevated, leading to increased oxidative stress through the production of hydrogen peroxide as a byproduct of dopamine metabolism. Benzothiazole derivatives can act as potent and selective inhibitors of MAO-B. By blocking this enzyme, they can increase dopamine levels in the brain and reduce the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage. [16]

Caption: Neuroprotective action of benzothiazoles via MAO-B inhibition.

Multi-Target Potential and Efficacy

Beyond MAO-B, benzothiazoles can modulate other targets relevant to neurodegeneration. Some derivatives inhibit acetylcholinesterase (AChE), an approach used to treat Alzheimer's disease, while others can prevent the aggregation of amyloid-β plaques. [16][17]This ability to act as multi-target-directed ligands is highly desirable for treating complex, multifactorial diseases. [17]

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Riluzole | Voltage-gated Na+ channels | Neuroprotective | [17][18] |

| Benzothiazole-Amides | MAO-B | IC₅₀ in low µM range | [16] |

| Benzothiazole-Piperidines | AChE | IC₅₀ in nM to µM range | [17] |

| Novel Benzothiazoles | Catalase Modulation | Enhanced activity up to 90% | [19]|

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y cells)

This protocol assesses the ability of a compound to protect neuronal cells from a specific neurotoxic insult, mimicking conditions found in neurodegenerative diseases.

Objective: To evaluate the neuroprotective effect of a benzothiazole compound against oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y). [20] Methodology:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype using retinoic acid for 5-7 days.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the benzothiazole compound for 1-2 hours.

-

Neurotoxin Challenge: Introduce a neurotoxin to induce cell death. For oxidative stress, hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) is commonly used. [19][20]Incubate for 24 hours. Include control wells: untreated cells, cells with toxin only, and cells with the compound only.

-

Viability Assessment: Measure cell viability using the MTT assay as described in section 2.3 or a similar method (e.g., LDH release assay).

-

Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the "toxin only" group. A significant increase in viability indicates a neuroprotective effect. Statistical analysis (e.g., ANOVA) is crucial to determine significance.

Conclusion and Future Directions

The benzothiazole scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with profound therapeutic potential across oncology, infectious disease, and neurology. [21][22]Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery. [2][6]Future research will likely focus on the development of highly selective derivatives to minimize off-target effects and the design of multi-target agents for complex diseases. [17][23]The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the journey of novel benzothiazole compounds from the laboratory to the clinic.

References

- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.

- Benzothiazole-based Compounds in Antibacterial Drug Discovery. (n.d.). PubMed.

- Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). PubMed.

- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Unknown Source.

- A Review on Anticancer Potentials of Benzothiazole Deriv

- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025).

- Recent insights into antibacterial potential of benzothiazole deriv

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Unknown Source.

- The Neuroprotective Potential of Benzothiazoles: A Technical Guide. (n.d.). Benchchem.

- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.).

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.

- Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.

- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). PubMed.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.

- Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central.

- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.

- Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.

- Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ProQuest.

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).

- Synthesis and various biological activities of benzothiazole deriv

- BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF. (n.d.). Digital Commons @ the Georgia Academy of Science.

- Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. (n.d.). Unknown Source.

- Synthesis and antibacterial evaluation of benzothiazole deriv

- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.

- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.

- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (n.d.). Usiena air.

- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 19. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. usiena-air.unisi.it [usiena-air.unisi.it]

- 21. jchemrev.com [jchemrev.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Benzothiazolyl)-acetoacetamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of N-(2-Benzothiazolyl)-acetoacetamide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, a robust synthesis protocol, and explore its potential biological activities and applications, all grounded in authoritative scientific literature.

Core Identification and Chemical Properties

This compound is a complex organic molecule featuring a benzothiazole core linked to an acetoacetamide moiety. This unique combination of functional groups imparts specific physicochemical properties that are key to its reactivity and potential applications.

Chemical Identifiers

A precise understanding of a molecule's identity is fundamental for any scientific investigation. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 4692-94-8 | [1][2][3] |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |

| Molecular Weight | 234.28 g/mol | [1] |

| Canonical SMILES | CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | |

| InChI | InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15) | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.

| Property | Value | Source(s) |

| Melting Point | 219 °C | [1] |

| XLogP3-AA (Computed) | 2.3 | [2] |

| Topological Polar Surface Area | 87.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the acylation of 2-aminobenzothiazole. The following protocol is a robust and reproducible method based on established synthetic strategies for analogous compounds.[4][5]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

-

2-Aminobenzothiazole

-

Diketene

-

Toluene (anhydrous)

-

Pyridine (anhydrous)

-

Diethyl ether

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous toluene.

-

Addition of Reagent: To the stirred solution, add a catalytic amount of anhydrous pyridine.

-

Controlled Addition: Cool the reaction mixture in an ice bath. Add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring, the methylene and methyl protons of the acetoacetamide chain, and the amide proton.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -NH- |

| 7.9 - 7.3 | Multiplet | 4H | Aromatic C-H |

| ~3.7 | Singlet | 2H | -CO-CH₂-CO- |

| ~2.3 | Singlet | 3H | Acetyl -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | Keto C=O |

| ~168 | Amide C=O |

| ~158 | C2 (Benzothiazole) |

| 148 - 121 | Aromatic Carbons |

| ~50 | -CO-CH₂-CO- |

| ~30 | Acetyl -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Predicted FT-IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1715 | C=O Stretch | Ketone |

| ~1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 234

-

Key Fragments: Fragmentation is expected to occur at the amide bond and the keto-methylene bond, leading to characteristic fragment ions.

Potential Biological Activities and Applications

The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[4][7][8]

Anticancer Potential

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[7][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. For instance, certain N-(benzo[d]thiazol-2-yl) acetamide derivatives have shown remarkable antitumor activity against various cancer cell lines.[7] While specific studies on this compound are limited, its structural similarity to known anticancer agents suggests it is a promising candidate for further investigation in oncology research.

Enzyme Inhibition

The acetoacetamide moiety, being a β-dicarbonyl compound, can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This suggests that this compound could function as an enzyme inhibitor. For example, various benzothiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.[10] Further research is warranted to explore the enzyme inhibitory potential of this specific compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:[2]

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a molecule with significant potential, stemming from its unique chemical structure. This guide has provided a comprehensive overview of its identification, properties, a detailed synthesis protocol, and an exploration of its potential biological applications. The information presented herein, grounded in scientific literature, serves as a valuable resource for researchers and professionals in drug development and chemical sciences, paving the way for further exploration of this promising compound.

References

- M. K. Rao, et al. Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry. 2019.

- A. K. Pathak, R. Saroj. CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. World Journal of Pharmacy and Pharmaceutical Sciences. 2020.

- Sakarya, H. C., Görgün, K., & Öğretir, C. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society. 2012.